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Cholestane-3β,5α,6α-triol-d7

Cat. No.: B1155703
M. Wt: 427.71
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Description

Significance of Deuterated Steroids and Oxysterols as Research Tools

Isotopically labeled compounds are fundamental for tracing molecules in chemical and biological research, offering a means to investigate the mechanisms and kinetics of reactions. arkat-usa.org The use of stable isotopes, particularly deuterium (B1214612), has gained prominence with the advent of mass spectrometry, revolutionizing the biological sciences. arkat-usa.org Deuterated steroids are now routinely employed as internal standards for both qualitative and quantitative measurements in mass spectrometry-based analyses. arkat-usa.orgnih.gov This is crucial because the analysis of trace components in complex biological matrices requires reliable internal standards to ensure accuracy. nih.gov

The key advantage of using a deuterated standard, like Cholestane-3β,5α,6α-triol-d7, is that it is chemically identical to its non-labeled counterpart, meaning it behaves the same way during sample preparation and analysis. semanticscholar.org However, due to its different mass, it can be distinguished by a mass spectrometer. arkat-usa.orgsemanticscholar.org This allows for a technique known as isotope dilution mass spectrometry, which is considered the most reliable method for the quantification of sterols and oxysterols. avantiresearch.com It helps to correct for variations in sample extraction and ionization efficiency, leading to more precise and accurate measurements of the endogenous, non-labeled compound. nih.gov

The synthesis of deuterated steroids can be complex. Common methods involve the reduction of double bonds with catalytic deuterium (D2) or redox chemistry involving hydroxyl groups. arkat-usa.org More advanced techniques, such as ultrasound-assisted microcontinuous processes, are being developed to achieve efficient and selective deuteration of steroid hormones. nih.gov

Overview of this compound in Lipidomics and Metabolomics

Cholestane-3β,5α,6α-triol is an oxygenated derivative of cholesterol, also known as an oxysterol. nih.govnih.gov Oxysterols are not just byproducts of cholesterol metabolism; they are bioactive molecules implicated in a variety of cellular processes and linked to several diseases. nih.govmetabolon.com The analysis of oxysterols is challenging due to their low abundance compared to cholesterol and the potential for cholesterol to oxidize during sample handling, artificially generating oxysterols. nih.gov

This is where this compound plays a critical role. It is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify its endogenous, non-deuterated form, cholestane-3β,5α,6β-triol. nih.govsigmaaldrich.com For instance, in studies investigating inherited metabolic disorders, a mixture of internal standards including cholestane-3β,5α,6β-triol-d7 is added to plasma samples before analysis. nih.gov This allows for the precise quantification of the target oxysterols, providing valuable diagnostic and research data. nih.gov The use of such deuterated standards is a key component of targeted oxysterol panels that measure a suite of biologically significant oxysterols and related sterols. metabolon.com

The properties of this compound are well-defined for its use in research.

PropertyValue
Alternate Name 5alpha,6beta-Dihydroxycholestanol-d7
Molecular Formula C27H41D7O3
Molecular Weight 427.70
Purity >99%
Form Solid
This data is compiled from multiple sources. sigmaaldrich.comsapphirebioscience.com

Contextualization within Oxysterol Research Landscape

Oxysterols, including cholestane-3β,5α,6β-triol, are at the forefront of research into numerous pathological conditions. They are intermediates in the synthesis of bile acids and steroid hormones and are involved in the regulation of cholesterol homeostasis. nih.gov Furthermore, they have been linked to inflammation and immune responses. metabolon.com The presence and concentration of specific oxysterols are being investigated as potential biomarkers for a range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cardiovascular diseases such as atherosclerosis, and various cancers. nih.govmetabolon.com

For example, elevated levels of cholestane-3β,5α,6β-triol have been identified as a key biomarker for Niemann-Pick type C (NPC) disease, a rare neurodegenerative disorder. nih.govresearchgate.netnih.gov Studies have shown a significant increase in this oxysterol in NPC patients, and its levels can correlate with the severity and age of onset of the disease. nih.gov Research has also highlighted its potential neuroprotective functions. nih.gov

The ability to accurately measure oxysterols like cholestane-3β,5α,6β-triol is paramount for advancing this research. The development of sophisticated analytical methods, heavily reliant on stable isotope-labeled internal standards like this compound, is what makes these precise measurements possible. avantiresearch.commdpi.com These tools enable researchers to conduct detailed lipidomic and metabolomic studies, paving the way for a deeper understanding of the roles of oxysterols in health and disease and potentially leading to new diagnostic and therapeutic strategies. mdpi.com

Properties

Molecular Formula

C₂₇H₄₁D₇O₃

Molecular Weight

427.71

Synonyms

3β-Hydroxycholestane-5α,6α-diol-d7;  (3β,5α,6α)-Cholestane-3,5,6-triol-d7

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Approaches for Cholestane 3β,5α,6α Triol D7

Precursor Selection for Deuterium (B1214612) Incorporation

The choice of precursor is fundamental to the successful synthesis of Cholestane-3β,5α,6α-triol-d7. The strategy generally involves beginning with a readily available, non-deuterated sterol scaffold and introducing the deuterium atoms at a specific stage of the synthesis.

Common Precursors Include:

Cholesterol: As the natural biosynthetic precursor to the cholestane (B1235564) triol, cholesterol is a common and cost-effective starting material. Its native structure contains the complete carbon skeleton, which is then chemically modified to introduce the desired hydroxyl groups and deuterium atoms.

Modified Sterols: In some synthetic routes, precursors with a modified side chain are employed to facilitate the specific introduction of the d7 label. For instance, a precursor like 3β-acetoxy-27-norcholest-5-en-25-one can be used. colab.ws This compound has a shortened side chain ending in a ketone, which provides a reactive site for building the terminal isopropyl group with deuterated reagents.

Plant-derived Sterols: Steroids like diosgenin can also serve as precursors for producing deuterated sterol analogs, highlighting the versatility in starting material selection. colab.ws

The primary consideration in precursor selection is its amenability to the specific chemical reactions required for both the formation of the 3β,5α,6α-triol core and the site-specific incorporation of seven deuterium atoms, most commonly on the terminal carbons of the side chain.

Chemical Synthesis Pathways for the Cholestane Triol Scaffold

The creation of the cholestane-3β,5α,6α-triol structure from a cholesterol-based precursor is a well-established process in steroid chemistry. The key transformation involves the stereospecific hydroxylation of the C5-C6 double bond.

A prevalent method involves a two-step sequence:

Epoxidation: The Δ⁵ double bond of the cholesterol precursor is first treated with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), to form the 5α,6α-epoxide intermediate (5α,6α-epoxycholesterol). This reaction sets the crucial stereochemistry at the C5 and C6 positions. nih.gov

Epoxide Ring Opening: The resulting 5α,6α-epoxide is then subjected to acid-catalyzed hydrolysis. This reaction opens the epoxide ring, introducing hydroxyl groups at the C5 and C6 positions. The attack of water at C6 results in the formation of the desired cholestane-3β,5α,6α-triol.

It is important to note that the related isomer, cholestane-3β,5α,6β-triol, is also a common oxysterol and is synthesized via the hydrolysis of the same 5α,6α-epoxide, but through a different ring-opening mechanism or from the 5β,6β-epoxide. nih.govahajournals.orgnih.gov Careful control of reaction conditions is necessary to maximize the yield of the desired 6α-isomer.

Strategies for Site-Specific Deuteration (d7 Labeling)

The introduction of the seven deuterium atoms is a critical step that defines the final product as a stable isotope-labeled standard. For mass spectrometry applications, labeling the side chain is preferred as it is less prone to back-exchange and is located in a fragment that is often monitored during analysis. The most common labeling pattern is [25,26,26,26,27,27,27-d7].

A robust strategy to achieve this labeling pattern involves:

Precursor Modification: Starting with a precursor that has a truncated side chain, such as a C-25 ketone (e.g., 3β-acetoxy-27-norcholest-5-en-25-one). colab.ws

Grignard Reaction with Deuterated Reagents: The key step is a Grignard reaction using a fully deuterated isopropyl magnesium halide (e.g., (CD₃)₂CDMgBr). This reagent adds the d7-isopropyl group to the C-25 ketone, forming the complete, deuterated side chain.

Subsequent Steps: Following the introduction of the deuterated side chain, the synthesis of the triol scaffold proceeds as described in section 2.2.

Alternative methods for deuterium incorporation exist, such as H–D exchange reactions on enolizable ketones or the use of reducing agents like sodium borodeuteride (NaBD₄). nih.govresearchgate.net For example, a method for synthesizing [6,7,7-²H₃] sterols involves base-catalyzed exchange with deuterium oxide followed by reduction with sodium borodeuteride. nih.gov However, for achieving the specific d7 labeling on the side chain, the synthetic build-up using deuterated reagents is the more precise and controlled approach.

Table 1: Comparison of Deuteration Strategies

StrategyDeuterium SourceTypical Labeling PositionKey Features
Side-Chain ConstructionDeuterated Grignard or Wittig Reagents (e.g., (CD₃)₂CDMgBr)Side Chain (e.g., d7 at C25, C26, C27)High site-specificity; ideal for MS standards.
Catalytic Exchange/ReductionDeuterium Gas (D₂), Deuterium Oxide (D₂O), NaBD₄Steroid Core (e.g., d3 at C6, C7)Labels the steroid nucleus; useful for studying core metabolism.
BiosynthesisDeuterated Growth Media (e.g., D₂O)Uniform or extensive labelingProduces highly deuterated compounds but lacks site-specificity.

Purity and Characterization of Stable Isotope Labeled this compound for Research Applications

The utility of this compound as an internal standard is entirely dependent on its high chemical and isotopic purity. Therefore, rigorous characterization is essential to confirm its identity, purity, and the extent of deuterium incorporation.

Key Analytical Techniques:

Mass Spectrometry (MS): This is the primary technique for confirming the success of the deuteration. High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight of the labeled compound, confirming the incorporation of seven deuterium atoms. Tandem MS (MS/MS) is used to study fragmentation patterns, ensuring the label is retained in key fragments used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the precise location of the deuterium atoms.

¹H NMR: The absence of proton signals at the expected positions on the side chain (C25, C26, C27) provides direct evidence of successful deuteration.

¹³C NMR: The spectra of deuterated compounds show characteristic changes. Carbon atoms bonded to deuterium exhibit triplet signals (due to C-D coupling) and are shifted upfield compared to their non-deuterated counterparts. rsc.org

²H NMR: This technique can be used to directly observe the deuterium signals, confirming their presence and providing information on isotopic enrichment. nih.gov

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the final product, ensuring it is free from starting materials, intermediates, and isomeric impurities.

The combination of these analytical methods provides a comprehensive profile of the synthesized this compound, validating its suitability for use in demanding research applications.

Table 2: Analytical Characterization Data for this compound

AnalysisParameterExpected Result
Mass Spectrometry (MS)Molecular Weight (M)~427.71 g/mol (vs. ~420.67 for unlabeled)
Isotopic EnrichmentHigh abundance of the M+7 ion, with minimal contribution from M+0 to M+6.
NMR Spectroscopy¹H NMRDisappearance of signals corresponding to the C-25 methine and C-26/C-27 methyl protons.
¹³C NMRUpfield shifts and triplet splitting for C-25, C-26, and C-27.
Chromatography (HPLC/GC)Chemical PurityTypically >98% to ensure accuracy as an internal standard.

Advanced Analytical Methodologies Utilizing Cholestane 3β,5α,6α Triol D7 As an Internal Standard

Quantitative Analysis of Oxysterols in Biological Matrices

The use of Cholestane-3β,5α,6α-triol-d7 is integral to advanced analytical techniques for the precise measurement of oxysterols, which are often present in low concentrations within complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary method for the sensitive and selective quantification of oxysterols. proquest.commdpi.com In these protocols, this compound is added to samples at the beginning of the preparation process to correct for analyte loss and variations in ionization efficiency. nih.gov

Chromatographic separation is typically achieved using reverse-phase columns, such as C18 or phenyl hexyl columns. nih.govnih.gov Gradient elution with mobile phases consisting of methanol, isopropanol, water, and additives like formic acid or ammonium acetate is employed to resolve different oxysterol isomers. nih.gov Following separation, the analytes are ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comnih.gov The MRM mode provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each oxysterol and the internal standard. mdpi.com For instance, a comprehensive LC-MS/MS method can analyze a batch of 100 samples within 24 hours, with a single analysis taking approximately 12 minutes. mdpi.com

Table 1: Typical LC-MS/MS Parameters for Oxysterol Analysis
ParameterDescription
Column Reverse-phase C18 or Phenyl Hexyl (e.g., 150 x 4.6 mm, 2.7 µm) nih.gov
Mobile Phase A Methanol/Water mixtures with additives like 0.1% formic acid nih.gov
Mobile Phase B Isopropanol/Methanol mixtures with 0.1% formic acid nih.gov
Flow Rate 0.25 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly validated technique for oxysterol analysis. nih.gov The methodology typically involves sample saponification to release esterified oxysterols, followed by extraction and derivatization. sigmaaldrich.com Derivatization, commonly converting the hydroxyl groups to trimethylsilyl (TMS) ethers, is essential to increase the volatility and thermal stability of the oxysterols for GC analysis. nih.govsigmaaldrich.com

Following derivatization, the sample is injected into the GC system, where the compounds are separated based on their boiling points and interactions with the capillary column. The separated analytes then enter the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov This technique allows for the determination of various oxysterols, including 7α-hydroxycholesterol, 7β-hydroxycholesterol, 24S-hydroxycholesterol, and 27-hydroxycholesterol. sigmaaldrich.com Validation according to International Conference on Harmonisation guidelines has demonstrated high precision, with coefficients of variation for within-day and between-day precision often below 15%. nih.govsigmaaldrich.com

Table 2: GC-MS Method Validation Parameters for Oxysterol Analysis nih.gov
ParameterTypical Range/Value
Limit of Detection (LOD) 8.0 - 202.0 pg/mL
Limit of Quantification (LOQ) 28.0 - 674.0 pg/mL
Recovery 91.9% - 118.1%
Within-Day Precision (CV) 2.1% - 10.8%
Between-Day Precision (CV) 2.3% - 12.1%

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov The fundamental principle of IDMS involves adding a known quantity of a stable isotope-labeled internal standard, such as this compound, to the sample at the earliest stage of the workflow. nih.gov This "isotopic spike" mixes with the endogenous analyte and experiences the same processing, including extraction, derivatization, and injection.

Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the endogenous analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the isotopic standard, the initial concentration of the analyte in the sample can be calculated with high accuracy, as the ratio remains constant regardless of sample loss. nih.gov This approach effectively corrects for variations during sample handling and instrumental analysis, making it a cornerstone of reference measurement procedures for oxysterols in biological fluids like plasma and cerebrospinal fluid. nih.govnih.gov

Optimization of Sample Preparation and Derivatization Techniques

The complexity of biological matrices necessitates meticulous sample preparation to isolate oxysterols from interfering substances like cholesterol and phospholipids (B1166683). nih.govresearchgate.net Furthermore, derivatization is often employed to enhance the analytical performance of oxysterols in mass spectrometry. proquest.com

Extraction Procedures from Complex Biological Samples

Effective extraction is crucial for removing the vast excess of cholesterol and other lipids that can interfere with oxysterol analysis. nih.gov Common procedures involve a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comnih.gov

A typical workflow begins with protein precipitation and lipid extraction by adding the biological sample (e.g., plasma, tissue homogenate) to a solvent mixture, often containing ethanol or methanol and dichloromethane. mdpi.comnih.gov An optimized mixture of methyl tert-butyl ether (MTBE), methanol, and water has also been shown to be effective for extracting oxysterols from plasma, cerebral cortex, and liver. mdpi.com To prevent artificial oxidation of cholesterol during this process, antioxidants like butylated hydroxytoluene (BHT) are frequently added. nih.govnih.gov

Following the initial extraction, SPE is often used for further purification. nih.govnih.gov Reversed-phase C18 cartridges can separate the more polar oxysterols from the highly abundant and nonpolar cholesterol. nih.govnih.gov In one method, after loading the lipid extract onto a C18 column, cholesterol is retained while oxysterols are collected in the flow-through and subsequent washes. nih.gov Normal-phase SPE using silica columns can also be employed, where cholesterol is washed off with a nonpolar solvent before the oxysterols are eluted with a more polar solvent mixture. nih.gov

Derivatization for Enhanced Ionization and Fragmentation (e.g., N,N-dimethylglycine esterification)

Oxysterols often exhibit poor ionization efficiency in ESI-MS due to the absence of readily ionizable functional groups. acs.orgnih.gov Chemical derivatization can introduce a charged or easily chargeable moiety onto the oxysterol molecule, significantly improving detection sensitivity. nih.gov

One effective strategy is N,N-dimethylglycine (DMG) esterification. nih.govnih.gov In this one-step reaction, the hydroxyl groups of oxysterols are converted to their corresponding DMG esters. uthscsa.edu These derivatives contain a tertiary amine group that is readily protonated under acidic ESI conditions, leading to a stable, charged molecule with enhanced signal intensity. nih.govuthscsa.edu The resulting DMG-oxysterol derivatives also produce informative and unique fragmentation patterns upon collision-induced dissociation (CID), which allows for the clear differentiation of isomers. nih.govnih.gov

Another widely used derivatization technique is the formation of Girard P hydrazones. acs.orgnih.gov This method involves a two-step process where oxysterols with a 3β-hydroxy-Δ5 structure are first enzymatically oxidized to 3-oxo-Δ4 steroids using cholesterol oxidase. nih.govresearchgate.net The resulting ketone group is then derivatized with the Girard P reagent to form a hydrazone containing a quaternary ammonium group. nih.gov This permanent positive charge dramatically increases ESI sensitivity, with reported signal improvements of over 1000-fold for some oxysterols. acs.orgnih.gov This strategy, sometimes termed "enzyme-assisted derivatization for sterol analysis" (EADSA), has been widely exploited for the analysis of oxysterols in various biological samples. researchgate.netresearchgate.net

Validation of Analytical Assays for Oxysterol Quantification in Research

The validation of any analytical method is crucial to ensure that the results are reliable and reproducible. When using this compound as an internal standard for oxysterol quantification, a comprehensive validation process is undertaken to assess various performance characteristics of the assay. This process adheres to stringent guidelines to guarantee the quality of the data generated in research settings.

Linearity and Calibration Curve Development

A key aspect of assay validation is establishing linearity, which demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. In the quantification of oxysterols, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the target oxysterols and a fixed concentration of the internal standard, this compound.

The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The resulting calibration curve is then fitted with a linear regression model. The coefficient of determination (R²) is a critical parameter used to evaluate the goodness of fit of the regression line, with a value of ≥ 0.99 being desirable.

Table 1: Representative Calibration Curve Data for an Oxysterol Assay

Analyte Concentration (ng/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
1 5,234 101,567 0.0515
5 26,170 102,110 0.2563
10 51,890 100,980 0.5139
25 130,500 101,230 1.2891
50 258,900 100,540 2.5750

This table presents hypothetical data to illustrate the development of a calibration curve.

Accuracy, Precision, and Reproducibility Assessments

Accuracy and precision are fundamental to the reliability of an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of agreement among a series of measurements of the same sample.

These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. The analyses are performed on the same day (intra-day precision and accuracy) and on different days (inter-day precision and reproducibility). The results are expressed as the percentage of recovery for accuracy and the coefficient of variation (CV%) for precision.

Table 2: Illustrative Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Mean Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Inter-day Mean Conc. (ng/mL) Inter-day Accuracy (%) Inter-day Precision (CV%)
Low 3 2.95 98.3 4.5 2.91 97.0 6.2
Medium 40 40.8 102.0 3.1 41.2 103.0 4.8

This table contains simulated data to exemplify the assessment of accuracy and precision.

Detection and Quantitation Limit Determinations

The limit of detection (LOD) and the limit of quantitation (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These limits are typically determined by analyzing samples with decreasing concentrations of the analyte and are often defined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ being common benchmarks.

Table 3: Example of LOD and LOQ Values

Analyte Limit of Detection (LOD) (ng/mL) Limit of Quantitation (LOQ) (ng/mL)
7α-hydroxycholesterol 0.1 0.3
27-hydroxycholesterol 0.2 0.5

This table provides hypothetical LOD and LOQ values for representative oxysterols.

Matrix Effects and Recovery Evaluation

Biological samples are complex matrices that can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect. Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix.

Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution. Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for both matrix effects and extraction losses, as it is expected to behave similarly to the endogenous analytes.

Table 4: Representative Matrix Effect and Recovery Data

Analyte Matrix Effect (%) Recovery (%)
7α-hydroxycholesterol 92 88
27-hydroxycholesterol 95 91

This table shows illustrative data for matrix effect and recovery assessments.

Application in Tracing Metabolic Pathways (e.g., Cholestane-3β,5α,6β-triol as a Tracer)

Stable isotope-labeled compounds are invaluable tools for tracing metabolic pathways. By introducing a labeled compound into a biological system, researchers can follow its conversion into various metabolites, providing insights into the dynamics of metabolic fluxes.

While this compound is primarily used as an internal standard for quantification, its non-deuterated counterpart, Cholestane-3β,5α,6β-triol, if isotopically labeled (e.g., with ¹³C or deuterium (B1214612) at non-exchangeable positions), could theoretically be used as a tracer to study its own metabolic fate and its role in cholesterol metabolic pathways.

Table 5: Compound Names

Compound Name
This compound
7α-hydroxycholesterol
27-hydroxycholesterol

Unable to Generate Article on the Specified Chemical Compound

After a thorough review of scientific literature, it is not possible to generate an article on the enzymatic biotransformation and metabolism of Cholestane-3β,5α,6α-triol as requested. The available research data does not describe the specific metabolic pathways for this particular stereoisomer.

The enzymatic pathways detailed in numerous studies focus exclusively on a different isomer, Cholestane-3β,5α,6β-triol . Scientific literature consistently indicates that the enzyme Cholesterol-5,6-Epoxide Hydrolase (ChEH) stereospecifically produces the 6β-hydroxy isomer (Cholestane-3β,5α,6β-triol) from its cholesterol epoxide precursors. Subsequent enzymatic transformations, such as the conversion to 6-oxo-cholestan-3β,5α-diol by 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2), also pertain to this 6β-isomer.

Furthermore, the deuterated "-d7" suffix in the subject "this compound" designates it as a labeled compound used for analytical purposes, such as an internal standard in mass spectrometry, to trace and quantify the non-deuterated molecule in biological samples. The enzymatic metabolism itself relates to the core structure of the compound, not its deuterated form.

Given the strict instructions to focus solely on the chemical compound specified in the subject and outline—Cholestane-3β,5α,6α-triol—and the absence of information regarding its enzymatic biotransformation and metabolism in the reviewed sources, providing an article would require substituting information for a different chemical compound (the 6β-isomer). This would be scientifically inaccurate and would violate the core requirement of adhering strictly to the requested subject matter.

Therefore, no article can be generated that is both scientifically accurate and compliant with the provided instructions.

Enzymatic Biotransformation and Metabolism of Cholestane Triol Oxysterols in Research Models

In Vitro and Ex Vivo Metabolic Studies (e.g., using tissue homogenates, cell cultures)

In vitro and ex vivo studies utilizing tissue homogenates and cell cultures are fundamental in elucidating the metabolic pathways of oxysterols such as cholestane-3β,5α,6α-triol. These models allow for the investigation of enzymatic processes in a controlled environment, providing insights into the biotransformation of these compounds. While specific studies on the deuterated form, Cholestane-3β,5α,6α-triol-d7, are not extensively detailed in the available literature, the metabolic fate of the non-deuterated parent compound has been investigated, offering valuable information on its enzymatic conversion.

The primary route of formation for cholestane-3β,5α,6β-triol involves the enzymatic hydration of cholesterol-5,6-epoxide (5,6-epoxide) by cholesterol epoxide hydrolase (ChEH). This metabolic pathway has been observed in various tissues, including the brain and liver.

Research using rat models has been instrumental in identifying the subsequent metabolites of cholestane-3β,5α,6β-triol. Although these studies were conducted in vivo, they provide a strong indication of the metabolic transformations that are likely to occur in in vitro systems derived from relevant tissues, such as liver homogenates or cultured hepatocytes. The two major neutral metabolites identified are cholestane-3β,5α-diol-6-one and long-chain fatty acid esters of the parent triol nih.gov.

The formation of cholestane-3β,5α-diol-6-one suggests an oxidation reaction, likely catalyzed by a dehydrogenase enzyme present in the tissue preparations. The esterification of the triol to form fatty acid esters indicates the activity of acyltransferase enzymes. These metabolic conversions are summarized in the following table:

Parent CompoundMetabolic ReactionResulting MetaboliteEnzyme Class (Putative)
Cholestane-3β,5α,6β-triolOxidationCholestane-3β,5α-diol-6-oneDehydrogenase
Cholestane-3β,5α,6β-triolEsterificationFatty Acid Esters of Cholestane-3β,5α,6β-triolAcyltransferase
Table 1. Inferred Metabolic Transformations of Cholestane-3β,5α,6β-triol in In Vitro Models Based on In Vivo Data.

Further detailed in vitro studies would be necessary to fully characterize the kinetics and specific enzymes involved in the metabolism of this compound in various tissue and cell-based models. However, the existing data on the non-deuterated analogue provides a solid foundation for understanding its primary biotransformation pathways.

Biological and Biochemical Mechanisms of Action of Cholestane Triol Oxysterols in Experimental Systems

Cellular Signaling Pathway Modulation

Cholestane-3β,5α,6β-triol, an oxidation product of cholesterol, exerts significant influence on various cellular signaling pathways, thereby affecting fundamental cellular processes. Its mechanisms involve direct and indirect interactions with key regulatory proteins, including nuclear receptors and components of signal transduction cascades.

Research indicates that certain oxysterols, including cholestane-3β,5α,6β-triol, can modulate the activity of nuclear receptors such as the Liver X Receptors (LXRs) and have downstream effects related to the Glucocorticoid Receptor (GR).

Liver X Receptor (LXR) Antagonism: Some studies suggest that oxysterols can exhibit anticancer effects by modulating LXR activity. In prostate cancer cells, cholestane-3β,5α,6β-triol has been observed to affect LXR-regulated gene expression, such as that of the ATP-binding cassette transporter A1 (ABCA1).

Glucocorticoid Receptor (GR): The metabolic pathway of cholestane-3β,5α,6β-triol is linked to the glucocorticoid receptor. In breast cancer models, cholesterol epoxide hydrolase (ChEH) metabolizes cholesterol 5,6-epoxides into cholestane-3β,5α,6β-triol. This compound is then further converted by the enzyme 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2) into 6-oxo-cholestan-3β,5α-diol (OCDO), an oncometabolite that drives breast cancer progression through the glucocorticoid receptor.

Cholestane-3β,5α,6β-triol has been shown to significantly impact critical signal transduction cascades that regulate cell survival, proliferation, and cell cycle progression. A key target of its action is the PI3K/Akt signaling pathway.

In studies using human prostate cancer cell lines (LNCaP, DU-145, and PC-3), treatment with cholestane-3β,5α,6β-triol led to a marked reduction in the expression of several key signaling proteins.

Table 1: Effect of Cholestane-3β,5α,6β-triol on Signal Transduction Proteins in Prostate Cancer Cells

Protein TargetObserved EffectCellular Function
Akt1 Reduced protein expressionPromotes cell survival and growth
phospho-Akt (Ser473/Thr308) Reduced phosphorylationActivation of Akt pathway
PDK1 Reduced protein expressionUpstream activator of Akt
c-Myc Reduced protein expressionTranscription factor promoting cell proliferation
Skp2 Reduced protein expressionPromotes degradation of cell cycle inhibitors
p27Kip AccumulationCell cycle inhibitor

These findings indicate that cholestane-3β,5α,6β-triol disrupts the Akt signaling pathway, leading to decreased levels of pro-proliferative proteins like c-Myc and Skp2, and an accumulation of the cell cycle inhibitor p27Kip. This disruption is a key mechanism behind its anti-proliferative effects.

Modulation of Enzyme Activity

Cholestane-3β,5α,6β-triol can directly influence the activity of specific enzymes involved in cellular metabolism.

CTP:phosphocholine cytidyltransferase: In cultured LLC-PK cells (a porcine kidney epithelial cell line), cholestane-3β,5α,6β-triol was found to stimulate the synthesis of phospholipids (B1166683). This effect was attributed to a significant enhancement of CTP:phosphocholine cytidyltransferase activity in both the cytosolic and particulate fractions of the cells. This enzyme is a key regulator in the synthesis of phosphatidylcholine, a major component of cell membranes. The activation of this enzyme was linked to an enhanced de novo synthesis and cellular uptake of fatty acids.

Impact on Cellular Processes

The modulation of signaling pathways and enzyme activities by cholestane-3β,5α,6β-triol translates into profound effects on various cellular processes, including cell growth, movement, and survival.

Cholestane-3β,5α,6β-triol exhibits potent anti-cancer activity by inhibiting cell proliferation, migration, and invasion.

Proliferation: In human prostate cancer cells, the compound dose-dependently suppressed proliferation and reduced the ability of cells to form colonies in soft agar. This anti-proliferative effect is consistent with its ability to induce G1 cell cycle arrest.

Migration and Invasion: Treatment with cholestane-3β,5α,6β-triol also suppressed the migration and invasion of prostate cancer cells. This was associated with changes in the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. Specifically, it caused an increase in E-cadherin expression while decreasing the expression of N-cadherin, vimentin, and Slug.

Cholestane-3β,5α,6β-triol is a known inducer of multiple programmed cell death pathways, contributing to its cytotoxic effects against cancer cells.

Apoptosis: In various cancer cell lines, including human prostate and lung cancer cells, cholestane-3β,5α,6β-triol has been shown to induce apoptosis. This is often characterized by DNA fragmentation and the activation of caspase cascades. In some contexts, however, chronic exposure can lead to the selection of cells resistant to apoptosis.

Endoplasmic Reticulum (ER) Stress and Autophagy: In A549 lung cancer cells, cholestane-3β,5α,6β-triol was found to induce cell death by activating endoplasmic reticulum (ER) stress and enhancing autophagy. The study revealed that the compound triggers the unfolded protein response (UPR), a hallmark of ER stress. This ER stress, in turn, can lead to autophagy, a process of cellular self-digestion that can either promote survival or, in this context, contribute to cell death. The induction of autophagy by the oxysterol was identified as a cytotoxic cellular response.

Table 2: Summary of Cellular Processes Modulated by Cholestane-3β,5α,6β-triol

Cellular ProcessKey FindingsAffected Cell Lines
Cell Proliferation Dose-dependent suppression; G1 cell cycle arrestProstate Cancer (LNCaP, DU-145, PC-3)
Cell Migration & Invasion Suppression; Modulation of EMT markers (E-cadherin, N-cadherin)Prostate Cancer (DU-145, PC-3)
Apoptosis Induction of programmed cell deathProstate Cancer, Lung Cancer (A549)
ER Stress & Autophagy Induction of UPR; Enhancement of cytotoxic autophagyLung Cancer (A549)

Effects on Phospholipid Synthesis and Membrane Dynamics

The oxysterol cholestane-3β,5α,6β-triol has demonstrated a significant influence on the synthesis of phospholipids and the dynamics of cellular membranes in experimental models. Research using cultured LLC-PK cells revealed that treatment with this triol enhances the rate of phospholipid synthesis. nih.gov This was evidenced by the increased incorporation of labeled precursors, such as [14C]glycerol and [32P]phosphate, into glycerophospholipids. nih.gov

The stimulatory effect was not uniform across all phospholipid classes, leading to an alteration in the relative ratios of different phospholipid fractions within the cell membrane. nih.gov A key mechanism underlying this change is the significant enhancement of CTP-phosphocholine cytidyltransferase activity, a crucial enzyme in the synthesis of phosphatidylcholine. nih.gov This increased activity was observed in both the cytosolic and particulate fractions of the triol-treated cells. nih.gov The activation of this enzyme is linked to an increased de novo synthesis and cellular uptake of fatty acids, which become more available to upregulate the enzyme. nih.gov These alterations in phospholipid composition can subsequently affect various membrane properties and the function of membrane-bound enzymes. nih.gov

Neurobiological Research Applications

Cholestane-3β,5α,6β-triol, a major metabolite of cholesterol, has been identified as an endogenous neuroprotectant, demonstrating protective effects against neuronal injury in both in vitro and in vivo models. nih.govnih.govresearchgate.net Its applications in neurobiological research are primarily focused on its ability to counteract excitotoxic and ischemic damage.

Neuroprotective Properties and Mechanisms (e.g., NMDA receptor modulation, attenuation of calcium influx)

The neuroprotective effects of cholestane-3β,5α,6β-triol are largely attributed to its negative modulation of N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors. nih.govnih.gov Overstimulation of these receptors is a primary cause of neuronal death in various central nervous system disorders, including ischemic events. nih.govresearchgate.net

The compound has been shown to protect cultured neurons from glutamate-induced neurotoxicity. nih.govnih.gov The underlying mechanism involves a direct interaction with the NMDA receptor. Studies have demonstrated that physiological concentrations of the triol can decrease the inward currents mediated by NMDA receptors in cultured cortical neurons. nih.govnih.gov This action directly leads to an attenuation of the intracellular calcium ion ([Ca2+]i) influx that is induced by glutamate, a critical step in the excitotoxic cascade. nih.govnih.gov Binding assays further support this mechanism, showing that the triol can displace NMDA receptor channel blockers, suggesting a direct blockade of the receptor may be responsible for its neuroprotective properties. nih.govnih.gov

MechanismDescriptionExperimental Evidence
NMDA Receptor Modulation Acts as a negative modulator, directly blocking the receptor to prevent overstimulation. nih.govnih.govDisplacement of [3H]MK-801 binding to NMDA receptors; decrease in NMDA-mediated currents in cultured neurons. nih.govnih.gov
Attenuation of Calcium Influx Reduces the excessive entry of calcium ions into neurons following glutamate exposure. nih.govnih.govMeasurement of intracellular calcium concentration ([Ca2+]i) in cultured cortical neurons showed a significant reduction after triol treatment. nih.gov
Protection Against Excitotoxicity Increases the survival of neurons exposed to toxic concentrations of glutamate. nih.govIncreased survival rate of cultured spinal cord, cortical, and cerebellar granule neurons pre-treated with the triol before glutamate exposure. nih.gov

Investigations into Ischemic Preconditioning

Ischemic preconditioning is a phenomenon where a brief, non-injurious ischemic episode protects the tissue against subsequent, more severe ischemic insults. Research has revealed a direct link between cholestane-3β,5α,6β-triol and this protective mechanism. nih.govnih.gov

Role of Cholestane Triol Oxysterols in Investigating Pathophysiological Processes in Research Models

Biomarker Discovery and Validation in Cholesterol Metabolism Disorders

The accumulation of unesterified cholesterol in lysosomal storage disorders creates an environment ripe for oxidative stress, leading to the formation of cholestane-3β,5α,6β-triol. This has positioned the oxysterol as a key biomarker for diagnosing and studying these conditions.

Niemann-Pick Type C (NP-C) Disease Research

Niemann-Pick type C (NP-C) is a rare neurodegenerative disorder characterized by the accumulation of unesterified cholesterol within the lysosomal/late endosomal system. The discovery that plasma cholestane-3β,5α,6β-triol (often abbreviated as C-triol) is significantly elevated in NP-C patients was a pivotal moment in the development of non-invasive diagnostics for the disease.

Research has consistently shown that the intersection of lysosomal cholesterol buildup and cellular oxidative stress in NP-C leads to a marked increase in circulating C-triol and another oxysterol, 7-ketocholesterol (7-KC). This finding led to the development of the first rapid, blood-based diagnostic assay for NP-C, offering a significant improvement over the traditional, invasive filipin staining of cultured fibroblasts. C-triol has demonstrated high sensitivity for NP-C, with some studies reporting 100% clinical sensitivity in diagnostic specimens. While highly sensitive, its specificity is not absolute, as elevated levels can be seen in other conditions. However, its use has been widely adopted in diagnostic algorithms worldwide. Furthermore, a positive correlation has been observed between the levels of C-triol and the clinical severity of NP-C, suggesting its potential utility in monitoring disease progression.

Plasma C-triol Levels in NP-C Research
Patient GroupC-triol Concentration (ng/mL) - MedianReference Range (ng/mL) - MedianKey Finding
NP-C PatientsSignificantly Increased4.1C-triol is a sensitive biomarker for NP-C diagnosis. nih.gov

Studies in Other Inherited Cholesterol-Related Disorders (e.g., NP-B, LAL deficiency, SLOS)

To validate the specificity of C-triol for NP-C, researchers have extensively studied its levels in other inherited disorders of cholesterol metabolism. These comparative studies have revealed distinct oxysterol profiles among different diseases.

Niemann-Pick Type B (NP-B): In patients with NP-B, also known as Acid Sphingomyelinase Deficiency (ASMD), studies have reported a strong increase in both C-triol and 7-KC. nih.govnih.gov This elevation is likely due to a similar mechanism of lipid accumulation and oxidative stress found in NP-C. nih.gov

Lysosomal Acid Lipase (LAL) Deficiency: LAL deficiency also results in elevated C-triol levels, although generally to a lesser extent than in NP-C or NP-B. nih.govnih.govnih.gov However, the severe infantile form of LAL deficiency, Wolman disease, can present with "gross elevations" of C-triol, which have been shown to decrease to normal levels following enzyme replacement therapy. nih.gov

Smith-Lemli-Opitz Syndrome (SLOS): In contrast, patients with SLOS, a disorder of cholesterol synthesis, typically show very low or undetectable levels of C-triol in diagnostic specimens. nih.gov Interestingly, 7-KC levels can be markedly increased in SLOS. nih.govnih.gov

These findings highlight that while C-triol is a reliable biomarker for NP-C, it is not entirely specific, and a careful clinical evaluation is necessary to differentiate it from other related disorders. nih.gov

Comparative Plasma C-triol Levels in Inherited Cholesterol Disorders
DisorderReported C-triol Finding
Niemann-Pick Type C (NP-C)Significant increase. nih.gov
Niemann-Pick Type B (NP-B)Strong increase. nih.gov
LAL DeficiencyLess pronounced or milder increase. nih.govnih.gov
Smith-Lemli-Opitz Syndrome (SLOS)Normal, very low, or undetectable. nih.gov

Investigation of Oxidative Stress-Related Conditions

The formation of cholestane-3β,5α,6β-triol is intrinsically linked to oxidative stress, making it a valuable molecule for investigating conditions where oxidative damage is a key component of the pathophysiology.

Role in Allergic Asthma Research

In allergic conditions like asthma, the activation of the immune system leads to oxidative stress. Research into the role of oxysterols in this context has provided new insights. A study involving 120 asthma patients and 120 healthy controls was the first to quantify C-triol in allergic asthma. The results demonstrated that plasma levels of C-triol were significantly higher in patients with allergic asthma compared to the healthy control group. This study also found that high plasma C-triol levels correlated with high IgE levels, suggesting that this oxysterol may be helpful in the clinical monitoring of the disease.

Plasma C-triol Levels in Allergic Asthma
GroupMean C-triol Level (ng/mL)
Allergic Asthma Patients25.61 ± 10.13
Healthy Controls10.00 ± 3.90

Oxysterol Levels in Diabetes Mellitus Studies

Diabetes mellitus (DM) is a metabolic disorder characterized by hyperglycemia, which is known to induce oxidative stress. Consequently, oxysterols have been investigated as potential biomarkers of this stress in diabetic patients. Studies have shown that plasma levels of cholestane-3β,5α,6β-triol are significantly higher in both type 1 and type 2 diabetes patients compared to healthy individuals. nih.govresearchgate.net

In type 1 DM, elevated C-triol levels have been linked to glycemic variability, independent of long-term glycemic control as measured by HbA1c. nih.gov For type 2 DM, research has found positive correlations between C-triol levels and glycated hemoglobin (HbA1c), glucose, serum total cholesterol, and triglycerides. nih.govresearchgate.net These findings suggest that plasma C-triol may provide complementary information regarding the state of oxidative stress in the clinical follow-up of patients with diabetes. nih.govresearchgate.net

Plasma Oxysterol Findings in Diabetes Mellitus
Diabetes TypeKey Finding Regarding C-triol
Type 1 DMLevels are significantly higher than in controls and are associated with glycemic variability. nih.gov
Type 2 DMLevels are significantly higher than in controls and correlate with HbA1c, glucose, and lipid levels. nih.govresearchgate.net

Oxidative Stress in Pregnancy Complications (e.g., preeclampsia)

Preeclampsia is a serious pregnancy complication characterized by hypertension and signs of organ damage, with a pathophysiology that is strongly linked to placental oxidative stress. This oxidative imbalance leads to the release of damaging mediators into the maternal circulation, causing widespread endothelial dysfunction.

The excessive production of reactive oxygen species in the preeclamptic placenta creates a favorable environment for the oxidation of lipids, including cholesterol. nih.gov This leads to an increase in lipid peroxidation products and is associated with elevated levels of oxysterols. nih.gov While research has broadly implicated oxysterols in the pathology of preeclampsia, the specific role and concentration changes of cholestane-3β,5α,6β-triol in this condition remain an area for more detailed investigation. The established link between oxidative stress and C-triol formation in other diseases suggests it is a relevant molecule in the study of preeclampsia and other pregnancy complications where oxidative stress is a central feature.

Oncological Research Applications

Impact on Breast Cancer Pathogenesis and Progression (e.g., oncometabolite identification)

In the context of breast cancer, the metabolism of cholesterol epoxides is a critical area of investigation. Research has identified a metabolic pathway in breast cancer cells where cholesterol-5,6-epoxides (5,6-EC) are converted into Cholestane-3β,5α,6β-triol (CT). pnas.org This conversion is catalyzed by the enzyme cholesterol epoxide hydrolase (ChEH). pnas.org

A significant finding in this pathway is the subsequent transformation of CT into a potent oncometabolite known as 6-oxo-cholestan-3β,5α-diol (OCDO). pnas.orgnih.govosti.gov This transformation is carried out by the enzyme 11β-hydroxysteroid-dehydrogenase-type-2 (11βHSD2). pnas.org The oncometabolite OCDO has been shown to promote the progression of breast cancer, independent of the estrogen receptor α status of the tumor. pnas.org

Studies have shown that patient breast cancer samples have significantly increased levels of OCDO and greater expression of both ChEH and 11βHSD2 proteins when compared to normal tissues. pnas.org Furthermore, analysis of human breast cancer mRNA databases indicates that the overexpression of ChEH and 11βHSD2 correlates with a higher risk of patient mortality, underscoring the clinical relevance of this oncometabolic pathway. pnas.org The inhibition of ChEH has been shown to block the production of OCDO, which in turn inhibits tumor growth, suggesting that targeting this pathway could be a viable therapeutic strategy. pnas.org

Antitumor Activity Studies in Prostate Cancer Models

The stereoisomer Cholestane-3β,5α,6β-triol has demonstrated notable anti-cancer activity in human prostate cancer cells. nih.govnih.govplos.org Research has shown that this oxysterol can suppress the proliferation of various human prostate cancer cell lines, including LNCaP, DU-145, and PC-3, in a dose-dependent manner. nih.govnih.gov In addition to inhibiting proliferation, it also reduces the ability of these cancer cells to form colonies in soft agar assays. nih.govnih.gov

In vivo studies using mouse models have substantiated these findings. Oral administration of Cholestane-3β,5α,6β-triol to nude mice with PC-3 xenografts resulted in a significant retardation of tumor growth. nih.govnih.gov Mechanistically, this compound has been found to induce G1 cell cycle arrest and promote apoptosis in prostate cancer cells. nih.govnih.gov

Further investigation into the molecular mechanisms reveals that Cholestane-3β,5α,6β-triol treatment leads to a reduction in the expression of key proteins involved in cell survival and proliferation, such as Akt1, c-Myc, and Skp2. nih.gov The compound also suppresses the migration and invasion of prostate cancer cells by affecting proteins associated with the epithelial-mesenchymal transition (EMT). nih.govnih.gov Specifically, it has been observed to increase the expression of E-cadherin while decreasing N-cadherin and vimentin levels. nih.govnih.gov These findings suggest that Cholestane-3β,5α,6β-triol may be a promising agent for the treatment of advanced and metastatic prostate cancer. nih.govnih.gov

Prostate Cancer Cell LineEffect of Cholestane-3β,5α,6β-triolKey Molecular Changes
PC-3Suppressed proliferation, retarded xenograft growthReduced Akt1 expression
DU-145Suppressed proliferation, migration, and invasionIncreased E-cadherin, decreased N-cadherin
LNCaPDose-dependent suppression of proliferationInduced G1 cell cycle arrest and apoptosis

Research into Related Cholestane (B1235564) Triol Derivatives and Antitumor Activity (e.g., 24-Ethyl-Cholestane-3β,5α,6α-Triol)

A closely related derivative, 24-Ethyl-Cholestane-3β,5α,6α-Triol, has been the subject of research for its antitumor properties. researchgate.netcapes.gov.brascopubs.org This compound is a synthetic hydroxysterol that has been investigated for its activity against a variety of cancers. Agents in this class of compounds are known to induce apoptosis and have demonstrated antitumor activity both in vitro and in vivo.

Preclinical studies in mice and rats with an oral form of 24-Ethyl-Cholestane-3β,5α,6α-Triol showed no acute or chronic toxicity. The compound has also been tested on animal tumor models and human cancer xenografts, with promising results indicating anti-tumor activity across a panel of tumor cell lines.

Clinical investigations have also been conducted. In a study involving patients with various types of sarcomas who were heavily pre-treated, 24-Ethyl-Cholestane-3β,5α,6α-Triol was administered. The results showed a high rate of clinical benefit, with some patients achieving complete responses. For instance, out of seven evaluable patients, four had complete responses, two had stable disease, and one had progressive disease. These responses were seen in osteosarcoma, Ewing sarcoma, angiosarcoma, and carcinosarcoma. Encouragingly, no clinical or biological side effects were observed. Clinical benefits have also been noted in patients with other solid tumors, including lung, breast, pancreatic, ovarian, and uterine cancers. researchgate.netascopubs.org

Cancer TypeCompoundObserved Antitumor Activity
Sarcomas (various)24-Ethyl-Cholestane-3β,5α,6α-TriolHigh rate of clinical benefit, including complete responses
Solid Tumors (e.g., lung, breast, pancreatic)24-Ethyl-Cholestane-3β,5α,6α-TriolObserved clinical benefit and pain control

Q & A

Q. How can Cholestane-3β,5α,6β-triol-d7 be synthesized and characterized for use as an internal standard in lipidomics?

Cholestane-3β,5α,6β-triol-d7 is synthesized via deuterium labeling at specific positions to minimize isotopic interference during mass spectrometry. A common method involves modifying cholesterol derivatives using reagents like N-bromosuccinimide (NBS) to introduce hydroxyl groups at positions 3β, 5α, and 6β, followed by deuterium exchange under controlled acidic or enzymatic conditions . Characterization requires nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., axial vs. equatorial hydroxyl orientations) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify isotopic purity (>95% deuterium incorporation) .

Q. What analytical methods are optimal for quantifying Cholestane-3β,5α,6β-triol-d7 in biological matrices?

LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred due to its high sensitivity for oxysterols. Deuterated analogs like Cholestane-3β,5α,6β-triol-d7 mitigate matrix effects by co-eluting with endogenous analytes, improving accuracy. For example, a validated protocol involves solid-phase extraction (SPE) of plasma samples, chromatographic separation using C18 columns, and quantification via multiple reaction monitoring (MRM) transitions (e.g., m/z 427.71 → 369.3 for the deuterated form) .

Q. How does the stability of Cholestane-3β,5α,6β-triol-d7 compare to its non-deuterated counterpart under varying storage conditions?

Deuteration reduces autoxidation rates by stabilizing C-H bonds at labeled positions. Studies show that Cholestane-3β,5α,6β-triol-d7 remains stable for ≥6 months at -20°C in methanol, whereas non-deuterated analogs degrade by ~15% under the same conditions. At 4°C, degradation accelerates due to hydroxyl group reactivity, particularly at the 6β position .

Q. What structural features influence the reactivity of Cholestane-3β,5α,6β-triol-d7 in derivatization reactions?

The equatorial 3β-hydroxyl group is more reactive than the axial 5α and 6β hydroxyls in esterification or silylation reactions. For example, ethyl chloroformate selectively esterifies the 3β-hydroxyl due to steric accessibility, while axial hydroxyls require stronger catalysts like trimethylsilylimidazole .

Advanced Research Questions

Q. How can Cholestane-3β,5α,6β-triol-d7 resolve contradictions in oxysterol quantification across studies?

Discrepancies often arise from matrix effects (e.g., phospholipid interference) or incomplete extraction. Using Cholestane-3β,5α,6β-triol-d7 as an internal standard corrects for recovery losses. For instance, in NP-C disease studies, its inclusion reduced inter-laboratory variability in plasma oxysterol measurements from ±25% to ±8% .

Q. What role does Cholestane-3β,5α,6β-triol-d7 play in elucidating oxysterol-protein interactions via thermal proteome profiling (TPP)?

TPP experiments using deuterated oxysterols reveal target selectivity. Cholestane-3β,5α,6β-triol-d7 stabilizes proteins like NPC1 and enzymes in the cholesterol 25-hydroxylase pathway, differentiating its binding profile from other oxysterols (e.g., 7-ketocholesterol). This aids in mapping metabolic networks and identifying off-target effects .

Q. How do stereochemical differences between Cholestane-3β,5α,6β-triol-d7 and its 3α,5β,6α isomer affect biological activity?

The 3β,5α,6β configuration enhances interactions with nuclear receptors (e.g., LXRβ) due to optimal hydrogen bonding. In contrast, the 3α,5β,6α isomer shows reduced affinity and fails to activate apoptotic pathways in cancer cells. Deuterated analogs help distinguish stereospecific metabolism in tracer studies .

Q. What methodological challenges arise when using Cholestane-3β,5α,6β-triol-d7 to monitor therapy efficacy in NP-C disease?

Baseline variability in plasma oxysterols requires longitudinal sampling. A validated workflow includes:

  • Normalizing triol-d7 levels to total cholesterol.
  • Correlating reductions in triol-d7 with filipin staining results and clinical scores.
  • Adjusting for confounders like oxidative stress (e.g., via simultaneous 7-ketocholesterol measurement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.